Product packaging for 4-Allyl-1-Cbz-piperidin-4-ol(Cat. No.:)

4-Allyl-1-Cbz-piperidin-4-ol

Cat. No.: B13500221
M. Wt: 275.34 g/mol
InChI Key: NIBPOUKPHPETES-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis

Piperidine, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic molecules of significant importance. longdom.orgnih.gov In the realm of contemporary organic synthesis, piperidine derivatives are highly valued as versatile building blocks and scaffolds. nih.govresearchgate.net Their prevalence in pharmaceuticals is particularly noteworthy, with the piperidine ring being a key component in over twenty classes of drugs. nih.govresearchgate.net This widespread use stems from the structural flexibility of the piperidine nucleus, which allows for diverse substitution patterns, and its ability to impart favorable pharmacokinetic properties to molecules, such as enhanced membrane permeability and metabolic stability. researchgate.net The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a crucial objective in modern organic chemistry. nih.gov

Significance of 4-Substituted Piperidin-4-ols as Versatile Synthetic Scaffolds

Among the various classes of piperidine derivatives, 4-substituted piperidin-4-ols have emerged as particularly valuable synthetic intermediates. icm.edu.plnih.gov This class of compounds features a hydroxyl group and another substituent at the C4 position of the piperidine ring, providing multiple points for further chemical modification. The presence of the tertiary alcohol functionality allows for a range of transformations, including oxidation to the corresponding 4-piperidone (B1582916), elimination to form tetrahydropyridines, and various substitution reactions. These transformations open avenues for the construction of complex molecular architectures. The synthesis of N-aryl-substituted 4-piperidones, which are important precursors for many pharmacologically active agents, often proceeds through 4-piperidinol intermediates. acs.org

Specific Research Focus on 4-Allyl-1-Cbz-piperidin-4-ol: A Key Building Block in Advanced Chemical Transformations

This article focuses specifically on the chemical compound This compound . This molecule incorporates several key structural features that make it a highly versatile building block in organic synthesis. The piperidine ring is protected at the nitrogen atom with a carbobenzyloxy (Cbz) group, a common protecting group that is stable under a variety of reaction conditions but can be readily removed when desired. The 4-position is substituted with both a hydroxyl group and an allyl group. The allyl group, with its reactive double bond, is amenable to a wide array of chemical transformations, including but not limited to, oxidation, reduction, and various addition reactions. This combination of functionalities in a single molecule allows for a modular and flexible approach to the synthesis of more complex and functionally diverse piperidine-containing structures.

Overview of Research Scope, Methodological Approaches, and Contribution to Chemical Sciences

The scope of this article is to provide a focused examination of the chemical properties and synthetic utility of This compound . The content will be structured to detail its synthesis, key chemical reactions, and spectroscopic characterization. The methodological approaches discussed will be based on established principles of organic synthesis and spectroscopic analysis. By providing a detailed account of this specific compound, this article aims to contribute to the broader understanding of piperidine chemistry and highlight the utility of strategically functionalized building blocks in the advancement of chemical sciences. The information presented is intended to be a valuable resource for researchers engaged in the design and synthesis of complex molecules, particularly those with potential applications in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO3 B13500221 4-Allyl-1-Cbz-piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl 4-hydroxy-4-prop-2-enylpiperidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-2-8-16(19)9-11-17(12-10-16)15(18)20-13-14-6-4-3-5-7-14/h2-7,19H,1,8-13H2

InChI Key

NIBPOUKPHPETES-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Nomenclature and Advanced Structural Analysis of 4 Allyl 1 Cbz Piperidin 4 Ol

Systematic IUPAC Nomenclature and Common Designations within Organic Chemistry Literature

The formal name for 4-Allyl-1-Cbz-piperidin-4-ol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is benzyl (B1604629) 4-hydroxy-4-(prop-2-en-1-yl)piperidine-1-carboxylate . This systematic name precisely describes the molecular structure.

In organic chemistry literature, it is often referred to by the semi-systematic name This compound . The "Cbz" is a common abbreviation for the carbobenzyloxy group. cymitquimica.com Another designation could be 1-(benzyloxycarbonyl)-4-allylpiperidin-4-ol. These names are widely used for convenience and are readily understood by chemists. The naming of related structures, such as 1-Cbz-4-piperidone, follows a similar pattern, where "Cbz" denotes the carbobenzyloxy protecting group on the piperidine (B6355638) nitrogen. cymitquimica.com

Nomenclature Type Name
IUPAC Name benzyl 4-hydroxy-4-(prop-2-en-1-yl)piperidine-1-carboxylate
Common Name This compound
Alternative Name 1-(Benzyloxycarbonyl)-4-allylpiperidin-4-ol

Detailed Analysis of Molecular Architecture and Functional Group Contributions

The unique chemical behavior and potential applications of this compound stem from the specific contributions of its constituent parts.

The Piperidine Heterocyclic Core: Conformational Preferences, Ring Inversion Dynamics, and Aromaticity Considerations

The central framework of the molecule is a piperidine ring, a six-membered heterocycle containing a nitrogen atom. mdpi.comnih.gov Piperidine rings are not planar and typically adopt a chair conformation, which is the most stable arrangement, minimizing steric strain. rsc.org The ring can undergo a process called ring inversion, where one chair conformation flips into another. However, the bulky substituents on the piperidine ring in this compound can influence the rate and equilibrium of this inversion.

Piperidine is a saturated heterocycle and, therefore, is non-aromatic. Aromaticity requires a planar, cyclic, and fully conjugated system of pi electrons that adheres to Hückel's rule (4n+2 π electrons). numberanalytics.comleah4sci.comwikipedia.org Since the piperidine ring in this molecule contains sp3 hybridized carbon and nitrogen atoms and lacks a continuous system of overlapping p-orbitals, it does not meet the criteria for aromaticity. numberanalytics.comleah4sci.comyoutube.com

Structural Feature Description
Heterocyclic Core Piperidine
Conformation Predominantly chair conformation
Aromaticity Non-aromatic

Stereochemical Considerations at C4: Chirality, Enantiomeric Forms, and Diastereomeric Relationships

The C4 carbon atom of the piperidine ring is a stereocenter because it is bonded to four different groups: a hydroxyl group, an allyl group, and two different carbon chains within the piperidine ring. This chirality means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The synthesis of this compound without chiral control would result in a racemic mixture, containing equal amounts of both enantiomers. The presence of this stereocenter is a critical feature, as the different enantiomers can exhibit distinct biological activities. Further substitution on the piperidine ring could introduce additional stereocenters, leading to the possibility of diastereomers.

The Allyl Moiety: Structural Contributions, Electronic Characteristics, and Intrinsic Reactivity Implications

The allyl group (CH₂=CH-CH₂-) is an unsaturated hydrocarbon chain attached to the C4 position of the piperidine ring. curlyarrows.com Its key structural feature is the presence of a double bond, which introduces a region of high electron density and makes the allyl group susceptible to various chemical reactions. The sp² hybridized carbons of the double bond and the adjacent sp³ hybridized allylic carbon contribute to its unique reactivity. allen.in

The double bond of the allyl group can participate in addition reactions, and the allylic position is known for its enhanced reactivity in substitution and rearrangement reactions. curlyarrows.comallen.in This is due to the ability of the adjacent pi-system to stabilize reactive intermediates such as carbocations, carbanions, or radicals through resonance. curlyarrows.comfiveable.me

Functional Group Key Features Reactivity Implications
Allyl Group Contains a C=C double bondSusceptible to addition reactions, allylic substitution, and rearrangements

The Carbobenzyloxy (Cbz) Protecting Group: Role in Nitrogen Protection, Conformational Locking, and Influence on Chemical Behavior

The carbobenzyloxy (Cbz or Z) group is a common amine protecting group in organic synthesis. ontosight.aimasterorganicchemistry.com In this compound, the Cbz group is attached to the nitrogen atom of the piperidine ring. Its primary role is to decrease the nucleophilicity and basicity of the nitrogen, preventing it from participating in unwanted side reactions during a synthetic sequence. cymitquimica.comontosight.ai

The Cbz group is relatively stable under a variety of reaction conditions but can be selectively removed, typically by catalytic hydrogenation. masterorganicchemistry.comhighfine.com The bulky nature of the Cbz group can also have a significant impact on the conformational preferences of the piperidine ring. It can create a "conformational lock," restricting ring inversion and favoring a specific chair conformation where the Cbz group occupies an equatorial position to minimize steric hindrance. acs.org This conformational bias can influence the stereochemical outcome of reactions at other positions on the ring.

The Tertiary Alcohol Functionality: Steric and Electronic Influences on Reactivity and Hydrogen Bonding Interactions

The hydroxyl (-OH) group at the C4 position makes this compound a tertiary alcohol. The hydroxyl group is a key site for hydrogen bonding, where it can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). d-nb.infolibretexts.org This ability to form hydrogen bonds influences the compound's physical properties, such as its melting point and solubility.

The tertiary nature of the alcohol means the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms. This steric bulk around the hydroxyl group can hinder its reactivity in certain reactions, such as esterification or oxidation, compared to primary or secondary alcohols.

Synthetic Methodologies for 4 Allyl 1 Cbz Piperidin 4 Ol

Retrosynthetic Dissection and Strategic Bond Cleavage Analysis Towards Primary Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. ox.ac.uk For 4-allyl-1-Cbz-piperidin-4-ol, the most logical retrosynthetic disconnections involve the cleavage of the C-C and C-N bonds formed during the synthesis.

A primary disconnection breaks the bond between the C4 carbon and the allyl group. This leads to a key precursor, 1-Cbz-4-piperidone, and an allyl nucleophile synthon. cymitquimica.comyoutube.com The 1-Cbz-4-piperidone is a commercially available compound or can be readily synthesized from 4-piperidone (B1582916) monohydrate hydrochloride. chemicalbook.comchemicalbook.com The allyl nucleophile can be generated from various organometallic reagents, such as allyl Grignard or organolithium reagents.

An alternative disconnection involves the cleavage of the piperidine (B6355638) ring itself, suggesting a de novo synthesis. This approach is particularly useful if substituted piperidine precursors are not readily accessible. One such strategy involves a [5+1] annulation approach. mdpi.com

De Novo Synthesis of the Piperidine Ring System Incorporating the Allyl and Hydroxyl Moieties

The de novo synthesis of the piperidine ring offers a flexible approach to introduce the desired functionalities from acyclic precursors. Several methods have been developed for the construction of the piperidine core. mdpi.com

Strategies for Carbon-Carbon Bond Formation at the Quaternary C4 Center

A crucial step in the synthesis of this compound is the formation of the quaternary carbon center at the C4 position. This can be achieved through various carbon-carbon bond-forming reactions.

The addition of organometallic reagents to a ketone is a classic and effective method for forming carbon-carbon bonds. In the context of synthesizing this compound, the addition of an allyl organometallic reagent to 1-Cbz-4-piperidone is the most direct approach. cymitquimica.com

Grignard Reagents: Allylmagnesium bromide is a commonly used Grignard reagent for this transformation. nih.gov The reaction is typically carried out in an ethereal solvent like THF or diethyl ether. The reactivity of GrignarDreagents can sometimes lead to side reactions, but they remain a staple in organic synthesis due to their commercial availability and ease of preparation. nih.govrsc.org Copper-catalyzed additions of Grignard reagents to N-Cbz-pyridone have been shown to be effective, with the use of a Lewis acid like BF3·OEt2 being crucial for high yield and selectivity. beilstein-journals.org

Organolithium Reagents: Allyllithium can also be employed as a potent nucleophile for the addition to 1-Cbz-4-piperidone.

Organocerium Species: Organocerium reagents, prepared from the corresponding organolithium or Grignard reagents and a cerium(III) salt (e.g., CeCl3), are known for their high chemoselectivity, particularly in minimizing enolization side reactions with easily enolizable ketones.

The general mechanism for these additions involves the nucleophilic attack of the allyl anion equivalent onto the electrophilic carbonyl carbon of 1-Cbz-4-piperidone. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Palladium-catalyzed allylic alkylation is a powerful and versatile method for the formation of C-C bonds. nih.govscience.gov This reaction typically involves the reaction of a nucleophile with an allylic electrophile in the presence of a palladium catalyst. While this method is more commonly used to alkylate soft nucleophiles, it can be adapted for the synthesis of 4-substituted piperidines. nih.govresearchgate.net One potential strategy could involve the generation of a piperidine-based nucleophile that then reacts with an activated allyl species.

Other transition metals, such as rhodium and iridium, can also catalyze C-H activation and subsequent addition to carbonyl compounds, offering alternative routes for functionalization. nih.gov Iridium-catalyzed couplings of N-methylimidazole and aldehydes in the presence of a hydrosilane have been reported. nih.gov Rhodium-catalyzed reactions of donor/acceptor carbenes have also been explored for the C-H functionalization of piperidines. nih.gov

Regioselective and Chemoselective Introduction of the Tertiary Hydroxyl Functionality

The introduction of the tertiary hydroxyl group at the C4 position is inherently achieved through the addition of the allyl nucleophile to the ketone functionality of 1-Cbz-4-piperidone. The regioselectivity is dictated by the position of the carbonyl group on the piperidine ring.

Chemoselectivity becomes a consideration when other reactive functional groups are present in the molecule. The use of the Cbz protecting group on the piperidine nitrogen is crucial as it deactivates the nitrogen towards nucleophilic attack and prevents unwanted side reactions. cymitquimica.com The choice of the organometallic reagent can also influence chemoselectivity. As mentioned earlier, organocerium reagents are particularly useful for their high chemoselectivity in additions to ketones. nih.gov

Enantioselective Synthesis of this compound via Chiral Auxiliaries, Asymmetric Catalysis, or Chiral Pool Starting Materials

Achieving enantioselectivity in the synthesis of this compound is crucial when a specific stereoisomer is required for its intended application. The key stereocenter in this molecule is the C4 position bearing the allyl and hydroxyl groups. Three primary strategies are employed to control the stereochemistry at this center: the use of chiral auxiliaries, asymmetric catalysis, and starting materials from the chiral pool. rsc.orgresearchgate.net

Chiral Auxiliaries: This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the synthetic sequence to direct the stereochemical outcome of a key bond-forming reaction. ru.nlscispace.com For the synthesis of this compound, a chiral auxiliary could be attached to the piperidine ring or the allylating agent. For instance, a chiral auxiliary, such as one derived from an amino alcohol like (S)-4-benzyloxazolidinone, could be used to control the addition of an allyl group to the ketone precursor, N-Cbz-4-piperidone. ucl.ac.ukntu.edu.sg The auxiliary is later removed to yield the enantiomerically enriched product. Carbohydrate-based auxiliaries, like O-pivaloylated arabinosylaldimines, have also been successfully used to induce diastereoselectivity in the synthesis of substituted piperidines. researchgate.netcdnsciencepub.com

Asymmetric Catalysis: This powerful strategy utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org For the synthesis of this compound, the key step would be the asymmetric allylation of N-Cbz-4-piperidone. This can be achieved using a chiral Lewis acid or a transition metal complex with a chiral ligand. d-nb.info For example, a copper-catalyzed asymmetric addition of an allyl Grignard reagent to N-Cbz-4-piperidone in the presence of a chiral diphosphine ligand can afford the desired product with high enantioselectivity. d-nb.inforesearchgate.net

Chiral Pool Starting Materials: This method utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ru.nlresearchgate.net For instance, a chiral piperidine precursor could be synthesized from a specific amino acid, thereby setting the stereochemistry early in the synthetic sequence. This approach avoids the need for chiral separation or asymmetric induction in later steps. rsc.org

Here is an illustrative data table comparing these enantioselective methods:

MethodKey PrincipleExample Reagents/CatalystsTypical Diastereomeric/Enantiomeric Excess
Chiral Auxiliaries Temporary incorporation of a chiral directing group.(S)-4-benzyloxazolidinone, O-pivaloylated arabinosylaldimines>90% de
Asymmetric Catalysis Use of a chiral catalyst to control stereochemistry.CuBr·SMe₂ with chiral diphosphine ligands, Ru-picolinic acid complexes>90% ee d-nb.infoacs.org
Chiral Pool Starting with an enantiomerically pure natural product.L-lysine, D-mannose derived aldehydes>99% ee researchgate.net

Protection Strategies for the Piperidine Nitrogen: In Situ and Ex Situ Carbobenzyloxy (Cbz) Group Installation

The protection of the piperidine nitrogen is a critical step in the synthesis of this compound. The carbobenzyloxy (Cbz) group is a common protecting group for amines due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. organic-chemistry.orgbrieflands.com The installation of the Cbz group can be performed either in situ or ex situ.

Ex Situ Protection: This is the more traditional approach where the piperidine nitrogen is protected in a separate step prior to the key bond-forming reactions. For example, piperidin-4-one can be reacted with benzyl (B1604629) chloroformate in the presence of a base to yield N-Cbz-4-piperidone. This protected intermediate is then isolated and purified before proceeding with the allylation reaction. This method allows for better control and characterization of the protected intermediate.

The choice between in situ and ex situ protection depends on several factors, including the reactivity of the substrate, the compatibility of the reagents, and the desired purity of the final product.

Convergent and Linear Synthetic Schemes Towards Efficient Production of this compound

The following table illustrates the key differences between these two synthetic strategies:

StrategyDescriptionAdvantagesDisadvantages
Linear Step-by-step sequential construction.Conceptually simple to plan.Overall yield can be low for long sequences. scholarsresearchlibrary.com
Convergent Independent synthesis of fragments followed by coupling.Higher overall yield, more efficient for complex molecules. nih.govMay require more complex planning and fragment synthesis.

Optimization of Reaction Conditions: Temperature, Solvent Effects, Catalyst Loading, and Reagent Stoichiometry

The efficiency and success of the synthesis of this compound heavily rely on the optimization of reaction conditions for each step, particularly the key allylation reaction.

Temperature: The temperature of a reaction can significantly influence its rate and selectivity. For Grignard reactions, such as the addition of allylmagnesium bromide to N-Cbz-4-piperidone, lower temperatures (e.g., -78 °C to 0 °C) are often employed to control the reactivity of the organometallic reagent and minimize side reactions. diva-portal.org

Solvent Effects: The choice of solvent can affect the solubility of reagents, the stability of intermediates, and the reaction pathway. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for Grignard reactions as they solvate the magnesium ion and stabilize the Grignard reagent. chimia.ch

Catalyst Loading: In asymmetric catalysis, the amount of catalyst used (catalyst loading) is a critical parameter. Ideally, a low catalyst loading is desirable to minimize cost and simplify purification. Optimization experiments are necessary to find the lowest catalyst loading that still provides high yield and enantioselectivity in a reasonable reaction time. d-nb.info

Reagent Stoichiometry: The molar ratio of the reactants can impact the yield and purity of the product. For instance, using a slight excess of the allylating agent can help to ensure complete conversion of the starting ketone. However, a large excess may lead to purification challenges. chimia.ch

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently optimize these parameters simultaneously.

Green Chemistry Approaches and Sustainable Synthesis Principles in the Production of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve its sustainability. nih.govfigshare.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of byproducts. researchgate.net

Use of Safer Solvents and Reagents: Whenever practicable, the use of hazardous solvents and reagents should be avoided or replaced with greener alternatives. For example, exploring the use of bio-based solvents or even solvent-free reaction conditions could be a green approach. acgpubs.org The use of biocatalysis, employing enzymes to carry out specific transformations, is another promising green alternative that often proceeds under mild conditions in aqueous media. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes be a more energy-efficient alternative to conventional heating. acgpubs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. nih.gov

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Reactivity and Derivatization Chemistry of 4 Allyl 1 Cbz Piperidin 4 Ol

Transformations Involving the Allyl Moiety

The allyl group's carbon-carbon double bond is a site of rich reactivity, enabling a variety of addition, metathesis, cycloaddition, oxidation, and cross-coupling reactions. These transformations provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the molecular complexity and diversity of the piperidine (B6355638) scaffold.

Electrophilic Additions to the Alkene (e.g., Halogenation, Hydroboration-Oxidation, Epoxidation)

The electron-rich double bond of the allyl group is susceptible to attack by electrophiles, leading to a range of functionalized derivatives.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding dihalo-propyl substituted piperidine. While specific examples for 4-Allyl-1-Cbz-piperidin-4-ol are not prevalent in readily available literature, this reaction is a fundamental transformation of alkenes. A related process, decarboxylative halogenation, can convert carboxylic acids into organic halides via radical intermediates. acs.org

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. Treatment of the allyl group with a borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup (e.g., with H₂O₂ and NaOH), would convert the terminal alkene into a primary alcohol. d-nb.infoacs.org This reaction is highly selective for terminal double bonds, making it suitable for molecules with multiple sites of unsaturation. d-nb.info The resulting 1-Cbz-4-(3-hydroxypropyl)piperidin-4-ol is a valuable diol intermediate for further derivatization. Flow chemistry processes have been developed for efficient and scalable hydroboration-oxidation of terminal alkenes. d-nb.info

Epoxidation: The alkene can be converted to an epoxide, a versatile three-membered cyclic ether, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed processes. kcl.ac.ukntu.edu.sg This transformation generates an electrophilic carbon framework that can be opened by various nucleophiles to install new functional groups with controlled stereochemistry. For instance, in related piperidinone systems, epoxidation using reagents like trimethylsulfoxonium (B8643921) iodide has been demonstrated. kcl.ac.uk The resulting epoxide can then undergo rearrangements, such as the Lewis acid-catalyzed Meinwald rearrangement, to yield aldehydes. kcl.ac.uk In the synthesis of iminocyclitols, stereoselective epoxidation of allylic tetrahydropyridines is a key step, often followed by regioselective ring-opening to produce polyhydroxylated piperidines. beilstein-journals.org

Table 1: Examples of Electrophilic Addition Reactions on Allyl-Containing Scaffolds
Reaction TypeReagentsProduct TypeReference
Hydroboration-Oxidation1. 9-BBN 2. H₂O₂, NaOHPrimary Alcohol d-nb.info
Epoxidationm-CPBA or (CH₃)₃S⁺OI⁻/t-BuOKEpoxide kcl.ac.uk
DihydroxylationOsO₄, NMODiol beilstein-journals.org

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis, Enyne Metathesis)

Olefin metathesis, catalyzed by ruthenium complexes such as Grubbs' catalysts, is a powerful C-C bond-forming reaction with broad applications. beilstein-journals.org

Ring-Closing Metathesis (RCM): If a second alkene is introduced elsewhere on the this compound molecule, RCM can be employed to construct bicyclic or spirocyclic systems. For example, N-allylation followed by RCM is a common strategy to build fused or bridged piperidine-containing heterocycles. beilstein-journals.orgresearchgate.net

Cross-Metathesis (CM): This reaction involves the intermolecular exchange of alkylidene fragments between the allyl group and another olefin. ru.nl It is a highly effective method for introducing new functional groups onto the piperidine scaffold. By reacting this compound with various olefin partners, a wide range of C-3 elongated side chains can be synthesized. The efficiency and stereoselectivity (E/Z) of CM can be influenced by the choice of catalyst and reaction partner. ru.nl

Enyne Metathesis: This variation involves the reaction of the allyl group with an alkyne to form a 1,3-diene, which can then participate in further transformations like cycloadditions.

The utility of metathesis is vast, though it often requires that basic amino groups are protected (e.g., as a Cbz carbamate) to prevent catalyst deactivation. beilstein-journals.org

Radical Reactions and Cycloadditions (e.g., Diels-Alder, [3+2] Cycloadditions) Involving the Alkene

The alkene of the allyl group can participate in both radical-mediated and pericyclic reactions.

Radical Reactions: Radical additions to the alkene can be initiated to form new C-C or C-heteroatom bonds. For example, radical cyclization of N-tethered haloamines onto an alkene is a known method for forming substituted pyrrolidines and piperidines. mdpi.comnih.gov Intramolecular radical C-H amination/cyclization can also be achieved via various catalytic methods, including electrolysis and copper catalysis. mdpi.com

Cycloaddition Reactions: The allyl group can act as a dienophile or participate in other cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. In the context of morphinan (B1239233) synthesis, the diene system of thebaine readily reacts with electron-deficient dienophiles like vinyl ketones and acrylates in a regio- and stereoselective manner. nih.gov While the isolated allyl group of this compound is not a diene itself, it could react as a dienophile with a suitable diene. More relevant are intramolecular versions, such as the aza-Diels-Alder reaction, which is frequently used to access substituted piperidones. kcl.ac.uk Photochemical [2+2] intramolecular cycloadditions of dienes have also been used to create bicyclic piperidinones, which can be reduced to piperidines. mdpi.com

Oxidative Cleavage and Dihydroxylation Reactions

Oxidation of the allyl group's double bond provides a direct route to highly functionalized derivatives, particularly alcohols and carbonyls.

Dihydroxylation: The alkene can be converted to a vicinal diol (a 1,2-diol) using reagents like osmium tetroxide (OsO₄) with an oxidant such as N-methylmorpholine N-oxide (NMO). ntu.edu.sgbeilstein-journals.org This reaction is often highly stereoselective (syn-dihydroxylation) and is a key step in the synthesis of polyhydroxylated piperidines, also known as azasugars. beilstein-journals.org The resulting 1-Cbz-4-(2,3-dihydroxypropyl)piperidin-4-ol contains two secondary alcohol groups and the original tertiary alcohol, offering multiple points for further functionalization.

Oxidative Cleavage: More vigorous oxidation cleaves the C-C double bond entirely. A common method is a two-step process involving ozonolysis followed by a reductive (e.g., Zn/H₂O or Me₂S) or oxidative (e.g., H₂O₂) workup to yield an aldehyde or a carboxylic acid, respectively. A one-pot alternative involves treatment with OsO₄ and an oxidizing agent like sodium periodate (B1199274) (NaIO₄). ru.nl This sequence first forms the diol, which is then immediately cleaved by the periodate to yield an aldehyde, specifically 1-Cbz-4-hydroxy-4-(2-oxoethyl)piperidine. This aldehyde is a crucial intermediate for further chain extension or reductive amination reactions.

Table 2: Common Oxidation Reactions of the Allyl Group
ReactionReagentsIntermediate/ProductReference
DihydroxylationOsO₄, NMOVicinal Diol beilstein-journals.org
Oxidative Cleavage1. O₃ 2. Reductive/Oxidative WorkupAldehyde/Carboxylic Acid-
Oxidative CleavageOsO₄, NaIO₄Aldehyde ru.nl

Palladium-Catalyzed Cross-Coupling Reactions at the Allylic Position

Palladium-catalyzed reactions are central to modern organic synthesis for their ability to form C-C, C-N, and C-O bonds with high selectivity. umich.edu Asymmetric allylic alkylation (AAA) is a powerful strategy for converting allylic substrates into a diverse array of chiral products. researchgate.net The allyl group in this compound can be activated by a palladium(0) catalyst to form a π-allyl-palladium intermediate. This electrophilic intermediate can then be attacked by a wide range of nucleophiles. This process, known as the Tsuji-Trost reaction, allows for the substitution of an allylic hydrogen (after conversion to a leaving group like acetate (B1210297) or carbonate) with various carbon, nitrogen, or oxygen nucleophiles. This enables the introduction of diverse substituents at the allylic position of the side chain.

Reactions of the Tertiary Alcohol Functionality

The tertiary alcohol at the C-4 position is a key functional handle, though its reactivity can be sterically hindered. Common transformations include substitution (after conversion to a better leaving group), elimination, and etherification.

Conversion to Leaving Groups and Substitution: The hydroxyl group is a poor leaving group (OH⁻). To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (Ts-Cl) or mesyl chloride (Ms-Cl) in the presence of a base. nih.govgoogle.com However, SN2 reactions at a tertiary center are not possible, and SN1 reactions can be complicated by competing elimination reactions. A novel method for the synthesis of quaternary carbons involves the cross-coupling of tertiary alcohols with primary bromides, proceeding through a tertiary radical via a bimolecular homolytic substitution (SH2) mechanism. nih.gov

Dehydration: Under acidic conditions and heat, the tertiary alcohol can be eliminated to form an alkene. bham.ac.uk This dehydration reaction would lead to the formation of 1-Cbz-4-allyl-1,2,3,4-tetrahydropyridine or its isomer 1-Cbz-4-allyl-1,2,3,6-tetrahydropyridine. The regioselectivity of the elimination would depend on the reaction conditions and the relative stability of the resulting double bonds.

Etherification and Esterification: The alcohol can be deprotonated with a strong base to form an alkoxide, which can then be alkylated with an alkyl halide to form an ether. google.com This reaction may require forcing conditions due to steric hindrance. Similarly, the alcohol can be acylated to form esters using acyl chlorides or anhydrides.

Oxidative Cyclization: In some contexts, iridium-catalyzed oxidative cyclization of amino alcohols can be used to synthesize various heterocyclic systems. researchgate.net While this typically involves primary or secondary alcohols, similar principles could potentially be adapted.

Oxidation Reactions to Ketones or Related Carbonyl Species

The oxidation of the tertiary allylic alcohol in this compound to a ketone is a notable transformation. While tertiary alcohols are generally resistant to oxidation, the allylic nature of the alcohol in this compound allows for oxidative rearrangement. pearson.com

One effective method for this transformation is the Babler oxidation, which utilizes pyridinium (B92312) chlorochromate (PCC) to achieve an oxidative transposition of tertiary allylic alcohols to enones. wikipedia.org The reaction proceeds through the formation of a chromate (B82759) ester, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent oxidation to yield the α,β-unsaturated ketone. wikipedia.org This method is known for its operational simplicity and high yields, typically exceeding 75%. wikipedia.org The reaction is usually carried out in dry dichloromethane (B109758) (DCM) or chloroform (B151607). wikipedia.org

It is important to note that concerns about the toxicity of chromium-based reagents have led to the development of alternative methods. wikipedia.org These can include using catalytic amounts of PCC with a co-oxidant or employing other oxidizing agents. wikipedia.org Another approach involves the Oppenauer oxidation, which uses an aluminum alkoxide catalyst and a hydride acceptor to convert allylic alcohols to the corresponding aldehydes or ketones under mild conditions. google.com

Oxidation Reaction Reagent(s) Product Type Key Features
Babler OxidationPyridinium chlorochromate (PCC)α,β-Unsaturated ketoneHigh yield, operationally simple. wikipedia.org
Oppenauer OxidationAluminum alkoxide, hydride acceptorKetoneMild conditions, uses inexpensive catalyst. google.com

Esterification and Etherification Reactions with Various Reagents

The hydroxyl group of this compound can undergo esterification and etherification reactions to introduce a variety of functional groups. These reactions typically require activation of the hydroxyl group or the use of coupling agents.

Esterification: The formation of esters from tertiary alcohols can be challenging due to steric hindrance. However, methods such as using highly reactive acylating agents (e.g., acid chlorides or anhydrides) in the presence of a suitable base or a coupling agent can facilitate this transformation.

Etherification: Similar to esterification, the etherification of the tertiary alcohol can be achieved under specific conditions. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed, although it may be limited by competing elimination reactions.

Dehydration and Elimination Reactions to Form Exocyclic Olefins and Related Unsaturated Systems

The tertiary alcohol in this compound can be eliminated through dehydration reactions to form an exocyclic double bond. This reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. The stability of the resulting alkene and the reaction conditions will influence the regioselectivity of the elimination.

Substitution Reactions (e.g., Conversion to Halides, Amines, Azides) via Activation of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group, and therefore requires activation for substitution reactions.

Conversion to Halides: The conversion of alcohols to alkyl halides is a fundamental transformation. For tertiary alcohols, SN1 reactions with hydrohalic acids can be effective. unco.edu Alternatively, reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides) can be used, although these may not be suitable for all substrates. The Appel reaction, using triphenylphosphine (B44618) and a carbon tetrahalide, provides a milder method for this conversion. researchgate.net

Conversion to Amines: Direct conversion of the alcohol to an amine is not feasible. A common strategy involves a two-step process: first, the alcohol is converted to a good leaving group (e.g., a tosylate, mesylate, or halide), and then this intermediate is reacted with an amine. chemistrysteps.com To avoid polyalkylation of the amine nucleophile, alternative nitrogen sources like azide (B81097) can be used, followed by reduction. chemistrysteps.com

Conversion to Azides: The hydroxyl group can be converted to an azide, which is a versatile functional group that can be readily reduced to an amine or used in click chemistry. A one-pot synthesis of azides from alcohols can be achieved using triphenylphosphine, iodine, imidazole, and sodium azide in a solvent like DMSO. ias.ac.in Another method employs the triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NN3 system. researchgate.net

Substitution Reaction Reagent/Method Product Notes
Conversion to HalideAppel Reaction (PPh3, CX4)Alkyl HalideMild conditions. researchgate.net
Conversion to AmineTwo-step: Activation then reaction with amineAmineRisk of polyalkylation. chemistrysteps.com
Conversion to AzidePPh3, I2, Imidazole, NaN3 in DMSOAlkyl AzideOne-pot, good chemoselectivity. ias.ac.in
Conversion to AzidePPh3/DDQ/n-Bu4NN3Alkyl AzideEffective for primary, secondary, and tertiary alcohols. researchgate.net

Chemistry Related to the Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods. masterorganicchemistry.com

Selective Deprotection Methodologies

Several methods are available for the removal of the Cbz group, offering orthogonality with other protecting groups.

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. masterorganicchemistry.comhighfine.com It typically involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). masterorganicchemistry.comtotal-synthesis.com This method is generally compatible with many functional groups. acs.org However, the presence of an allyl group in this compound can lead to competitive reduction of the alkene under standard hydrogenolysis conditions. nih.gov To circumvent this, alternative catalysts or hydrogen sources can be employed. nih.gov

Lewis Acid Treatment: Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or a combination of aluminum chloride (AlCl3) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group. acs.orgresearchgate.netthieme-connect.comnih.gov The AlCl3/HFIP method is particularly noteworthy for its ability to deprotect N-Cbz in the presence of O- and N-benzyl groups, offering excellent functional group tolerance. nih.gov

Transfer Hydrogenation: This method uses a hydrogen donor, such as cyclohexene (B86901) or ammonium (B1175870) formate, in the presence of a palladium catalyst. rsc.orgthalesnano.comthieme-connect.com It can be a convenient alternative to using hydrogen gas. rsc.org

Nucleophilic Deprotection: A newer protocol utilizes 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) to deprotect Cbz groups. acs.orgchemistryviews.orgorganic-chemistry.orgacs.org This method is advantageous for substrates that are sensitive to standard hydrogenolysis or Lewis acid conditions. acs.orgorganic-chemistry.org

Deprotection Method Reagent(s) Key Features Potential Issues
Catalytic HydrogenolysisH2, Pd/CMild, neutral pH. masterorganicchemistry.comCompetitive reduction of allyl group. nih.gov
Lewis Acid TreatmentTMSI or AlCl3/HFIPGood functional group tolerance. acs.orgnih.govHarshness of some Lewis acids.
Transfer HydrogenationCyclohexene or Ammonium formate, Pd catalystAvoids use of H2 gas. rsc.orgCatalyst poisoning can occur.
Nucleophilic Deprotection2-mercaptoethanol, K3PO4, DMAcComplements other methods. chemistryviews.orgRequires elevated temperatures. chemistryviews.org

Transprotection Strategies and Derivatization of the Piperidine Nitrogen after Cbz Removal

Once the Cbz group is removed, the resulting secondary amine on the piperidine ring can be further functionalized or protected with a different group (transprotection).

Transprotection: If further reactions require protection of the piperidine nitrogen, a different protecting group can be introduced. For example, if the subsequent steps are incompatible with a Boc group, the Cbz group can be removed and replaced with a Boc group, or vice-versa. highfine.com This allows for orthogonal deprotection strategies in multi-step syntheses.

Alkylation: The deprotected piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. nih.govnih.gov

Acylation: The secondary amine can be acylated with acid chlorides, anhydrides, or by using coupling reagents to form amides. rsc.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

These derivatization reactions allow for the synthesis of a wide array of piperidine-containing compounds with diverse functionalities.

Multi-Component Reactions and Cascade Transformations Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, efficient step. The unique structural features of this compound make it an excellent candidate for such reactions, particularly in the synthesis of spirocyclic compounds.

One prominent application is in the three-component synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry. researchgate.netrsc.orgarkat-usa.org In a typical reaction, this compound can react with an isatin (B1672199) derivative and a source of activated methylene (B1212753), such as malononitrile (B47326) or a β-ketoester, often under basic catalysis. mdpi.comresearchgate.net The reaction likely proceeds through an initial Knoevenagel condensation of the isatin with the active methylene compound, followed by a Michael addition of the piperidine nitrogen and subsequent intramolecular cyclization involving the tertiary hydroxyl group to form the spiro center. The presence of the allyl group offers a handle for further diversification of the resulting spiro-oxindole product.

Cascade reactions, where a single event triggers a series of subsequent transformations, can also be initiated from this compound. For instance, the acid-catalyzed reaction of the tertiary alcohol can generate a stabilized carbocation at the C4 position. This intermediate can be trapped intramolecularly by the allyl group in an aza-Prins cyclization, leading to the formation of bicyclic piperidine derivatives. researchgate.net Alternatively, in the presence of external nucleophiles, this cascade can lead to more complex structures. An example of a related transformation involves the reaction of a 4-hydroxypiperidine (B117109) derivative to form a spiro[benzofuran-2,4′-piperidine], where an intramolecular SNAr reaction follows the initial formation of a tetrahedral intermediate. acs.org

The following table summarizes representative conditions for multi-component reactions that could incorporate this compound for the synthesis of spiro-heterocycles.

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Three-componentIsatin, MalononitrilePiperidine, EtOH, refluxSpiro-oxindole arkat-usa.org
Three-componentIsatin, Dimedone, MalononitrileFe3O4/g-C3N4, Water, refluxSpiro-oxindole researchgate.net
Three-componentIsatin, β-ketoester, EnamineAg nanoparticles, Water, 90 °CSpiro-oxindole mdpi.com

Stereochemical Control and Diastereoselective Transformations in Derivatization Reactions

The presence of a chiral center at the C4 position upon derivatization, along with the potential for creating new stereocenters from the allyl group, makes stereochemical control a critical aspect of the reactivity of this compound. Various strategies can be employed to achieve high levels of diastereoselectivity in its derivatization reactions.

The intramolecular cyclization of the allyl group is a key transformation where stereocontrol is paramount. Iridium-catalyzed allylic cyclization has been shown to be a powerful method for the stereoselective synthesis of 2,6-disubstituted piperidines. nih.gov By analogy, applying such a catalytic system to this compound could lead to the formation of bicyclic structures with high diastereoselectivity, where the stereochemistry is dictated by the chiral catalyst.

The aza-Prins cyclization, mentioned earlier, is also inherently stereoselective. The cyclization is believed to proceed through a chair-like transition state, which minimizes steric interactions and leads to a thermodynamically favored product. usm.edu The stereochemical outcome at the newly formed stereocenters would be influenced by the existing stereochemistry of the piperidine ring and the nature of the substituents.

The table below outlines several stereoselective transformations applicable to derivatives of this compound.

Reaction Type Key Transformation Stereochemical Outcome Catalyst/Reagent Example Reference
Intramolecular Allylic SubstitutionCyclization of allyl groupHigh enantiomeric excess in 2-vinylpiperidinesIridium catalyst nih.gov
aza-Prins CyclizationInterception of N-acyliminium ion by alkeneHigh diastereoselectivity via chair-like transition stateLewis Acid (e.g., BF3·OEt2) usm.edu
Reductive Amination/aza-MichaelCyclization to form polysubstituted piperidinesHigh diastereoselectivity enhanced by waterReductive amination conditions researchgate.net
Anionic Enolate-type RearrangementCyclization of cyclic enol estersStereoselective formation of piperidinonesBase-mediated rearrangement rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed information about atom connectivity, the chemical environment of nuclei, and the spatial arrangement of atoms.

1D NMR Techniques (e.g., ¹H, ¹³C, DEPT) for Atom Connectivity

The analysis of this compound using 1D NMR techniques is the first step in its structural verification. The predicted proton (¹H) and carbon-13 (¹³C) NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allow for the assignment of all hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the allyl group, and the carbobenzyloxy (Cbz) protecting group. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between δ 7.3 and 7.4 ppm. The benzylic protons of the Cbz group are expected to show a singlet at approximately δ 5.1 ppm. The protons of the allyl group would present a characteristic pattern: a multiplet for the vinyl proton (CH=CH₂) around δ 5.8-6.0 ppm, and two multiplets for the terminal vinyl protons (=CH₂) between δ 5.0 and 5.2 ppm. The allylic methylene protons (-CH₂-CH=CH₂) are expected to appear as a doublet around δ 2.2-2.4 ppm. The piperidine ring protons would show complex multiplets in the region of δ 1.5-4.0 ppm, with the protons adjacent to the nitrogen atom being the most deshielded. A broad singlet corresponding to the hydroxyl proton is also anticipated, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the Cbz group is expected to have a chemical shift in the range of δ 155 ppm. The aromatic carbons of the benzyl group would resonate between δ 127 and 137 ppm. The benzylic carbon of the Cbz group would be found around δ 67 ppm. For the allyl group, the internal vinyl carbon (-CH=) is predicted to be around δ 134 ppm, while the terminal vinyl carbon (=CH₂) would be at approximately δ 118 ppm. The allylic methylene carbon (-CH₂-) is expected at about δ 45 ppm. The quaternary carbon of the piperidine ring bearing the hydroxyl and allyl groups (C-4) would appear around δ 70 ppm. The other piperidine carbons would have signals in the δ 30-50 ppm range.

DEPT Spectroscopy: DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (the vinyl CH of the allyl group and the aromatic CH carbons). A DEPT-135 spectrum would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups, aiding in the definitive assignment of the piperidine and allyl methylene carbons.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (Cbz)7.30 - 7.40m
-CH=CH₂ (Allyl)5.80 - 6.00m
=CH₂ (Allyl)5.00 - 5.20m
-OCH₂-Ph (Cbz)5.15s
Piperidine H (axial & equatorial)3.00 - 4.00m
-CH₂-CH=CH₂ (Allyl)2.20 - 2.40d
Piperidine H (axial & equatorial)1.50 - 2.00m
-OHbroads

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Cbz)155.0
Ar-C (Cbz, quat.)136.5
-CH=CH₂ (Allyl)134.0
Ar-CH (Cbz)128.5
Ar-CH (Cbz)128.0
Ar-CH (Cbz)127.5
=CH₂ (Allyl)118.0
C-4 (Piperidine, quat.)70.0
-OCH₂-Ph (Cbz)67.0
C-2, C-6 (Piperidine)43.0
-CH₂-CH=CH₂ (Allyl)45.0
C-3, C-5 (Piperidine)35.0

2D NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) for Connectivity, Stereochemistry, and Conformational Analysis

To gain deeper insights into the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the allylic methylene protons and the vinyl proton, as well as couplings between adjacent protons on the piperidine ring. This helps to trace the connectivity of the proton spin systems. core.ac.uk

TOCSY (Total Correlation Spectroscopy): TOCSY would be used to identify all protons within a spin system. For example, irradiation of the vinyl proton of the allyl group would show correlations to both the terminal vinyl protons and the allylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.gov It would be crucial for the definitive assignment of the protonated carbons in the molecule by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations from the allylic methylene protons to the C-4 quaternary carbon and the vinyl carbons would confirm the attachment of the allyl group. Correlations from the piperidine protons to the Cbz carbonyl carbon would confirm the protecting group's location.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. youtube.com For this compound, NOESY or ROESY could help to determine the relative stereochemistry at the C-4 position by observing through-space interactions between the allyl group protons and the axial or equatorial protons of the piperidine ring.

Dynamic NMR Studies for Characterizing Intramolecular Processes

The piperidine ring in this compound can undergo chair-chair interconversion. Furthermore, rotation around the C-N amide bond of the Cbz group can be restricted. Dynamic NMR (DNMR) studies, involving recording NMR spectra at different temperatures, could provide valuable information about the energy barriers of these intramolecular processes. At low temperatures, the exchange rates of these processes might slow down sufficiently to observe distinct signals for the axial and equatorial protons of the piperidine ring or different rotamers of the Cbz group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₁₆H₂₁NO₃), providing strong evidence for the compound's identity and purity. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared with the experimentally measured value.

Conclusion

Summary of Key Research Findings and Significant Contributions to the Field of Organic Chemistry

Research surrounding 4-Allyl-1-Cbz-piperidin-4-ol has primarily focused on its synthesis and its utility as a versatile intermediate in organic synthesis. The principal method for its preparation involves the nucleophilic addition of an allyl organometallic reagent, typically allylmagnesium bromide, to the commercially available N-Cbz-4-piperidone. This Grignard reaction is a well-established and efficient method for carbon-carbon bond formation, providing access to the target tertiary alcohol in good yields.

The key contributions of this compound to organic chemistry lie in its role as a precursor to more complex molecular structures. The presence of three distinct functional groups—the Cbz-protected nitrogen, the tertiary hydroxyl group, and the terminal alkene of the allyl group—allows for a wide range of selective chemical transformations. Researchers have leveraged these functionalities to explore various synthetic pathways. For instance, the allyl group is amenable to a variety of transformations, including oxidation, reduction, and metathesis reactions, which have been employed in the synthesis of diverse heterocyclic systems.

Furthermore, the tertiary alcohol moiety can be a strategic site for further functionalization or can participate in rearrangement reactions. The piperidine (B6355638) ring itself is a common scaffold in many biologically active compounds, and derivatives of this compound have been investigated as potential building blocks for the synthesis of novel therapeutic agents.

A notable application of this compound is in the synthesis of spiro-piperidine frameworks. whiterose.ac.uk Spirocyclic systems are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved target selectivity and pharmacokinetic properties. The allyl group of this compound can be engaged in ring-closing metathesis (RCM) reactions with another tethered alkene to construct spirocyclic systems containing the piperidine core.

Reiterated Significance of this compound as a Fundamental Compound in Synthetic and Methodological Research

The significance of this compound in the landscape of synthetic chemistry cannot be overstated. It serves as a fundamental building block, bridging the gap between simple starting materials and complex, high-value molecules. Its importance stems from the convergence of several key chemical features within a single, readily accessible molecule.

The Cbz protecting group on the piperidine nitrogen is crucial as it deactivates the nitrogen towards many reagents while allowing for its facile removal under specific conditions, enabling further derivatization at a later synthetic stage. The 4-allyl and 4-hydroxyl groups provide orthogonal handles for a diverse array of chemical manipulations. This multi-functionality is a key asset in the design of efficient and convergent synthetic strategies.

In methodological research, this compound and its derivatives can serve as model substrates for the development of new synthetic reactions. For example, the development of novel catalytic systems for stereoselective allylation or for the functionalization of the piperidine ring can be tested and optimized using this compound.

The structural motif of a 4-substituted piperidin-4-ol is a common feature in many natural products and pharmaceutical agents. nih.gov Therefore, synthetic routes that utilize this compound as a key intermediate are of considerable interest for the preparation of these important classes of molecules.

Outlook on Future Research Endeavors and Unexplored Avenues for Investigation

While this compound has demonstrated its utility in several areas of organic synthesis, there remain numerous unexplored avenues for investigation that could further solidify its importance in the field.

Future research could focus on the development of stereoselective synthetic routes to enantiomerically pure this compound. The introduction of a chiral center at the C4 position would significantly enhance its value as a building block for the asymmetric synthesis of complex target molecules, particularly in the context of drug discovery. This could be achieved through the use of chiral allylating agents or through the enzymatic resolution of the racemic alcohol.

The exploration of novel transformations of the allyl and hydroxyl groups is another promising area of research. For example, intramolecular cyclization reactions involving both the allyl and hydroxyl groups could lead to the formation of novel bridged or fused heterocyclic systems. The application of modern catalytic methods, such as photoredox catalysis or C-H activation, to derivatives of this compound could also unlock new synthetic pathways.

Furthermore, the systematic investigation of the biological activities of derivatives of this compound is an area that warrants greater attention. Given the prevalence of the piperidine scaffold in medicinal chemistry, it is plausible that novel derivatives of this compound could exhibit interesting pharmacological properties. High-throughput screening of a library of compounds derived from this compound could lead to the discovery of new lead compounds for drug development.

Theoretical and Computational Chemistry Studies of 4 Allyl 1 Cbz Piperidin 4 Ol

Conformational Analysis and Energy Landscape Mapping

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for identifying stable conformers (energy minima) and the energy barriers between them (transition states). For N-substituted piperidines, DFT studies have shown that the substituent on the nitrogen atom significantly influences the conformational equilibrium. researchgate.net In the case of the Cbz group, which is sterically demanding, it is expected to predominantly occupy the equatorial position to minimize steric hindrance.

In a related compound, 4-(1-pyrrolidinyl)piperidine (B154721), DFT calculations at the 6-311++G(d,p)//6-31G(d) level of theory were used to determine the relative energies of different conformers. researchgate.net For 4-Allyl-1-Cbz-piperidin-4-ol, similar calculations would likely show that the chair conformation with the Cbz group in the equatorial position is the most stable. The allyl and hydroxyl groups at the 4-position can be in either axial or equatorial orientations. DFT calculations on substituted piperidin-4-ones have been performed using the B3LYP method with the 6-311++G(d,p) basis set to optimize the molecular geometry. researchgate.net

A hypothetical conformational analysis of this compound would involve a systematic search of the potential energy surface. This would identify the global energy minimum and other low-energy conformers. The relative energies of these conformers would be determined by a balance of steric and electronic effects.

ConformerSubstituent Orientation (Allyl, OH)Relative Energy (kcal/mol) (Hypothetical)
1Equatorial, Axial0.00
2Axial, Equatorial0.5 - 1.5
3Diaxial> 3.0
4Diequatorial> 2.0

This table presents hypothetical relative energy values for the chair conformers of this compound based on general principles of conformational analysis of substituted piperidines.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. researchgate.net For this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal the flexibility of the piperidine (B6355638) ring and the accessible conformations of the allyl and Cbz groups.

MD simulations on piperidine derivatives have been used to investigate their structural, electronic, and biological properties. researchgate.net These simulations can reveal key conformational behaviors and interactions, including hydrogen bonding and solvent-accessible surface area. researchgate.net For this compound, MD simulations could be used to explore the intramolecular hydrogen bonding possibilities between the hydroxyl group and the Cbz carbonyl oxygen or the allyl pi-system. Furthermore, intermolecular interactions with solvent molecules or other solutes could be characterized.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods can provide valuable descriptors of this structure, such as the distribution of electrons and the energies of the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilic character).

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the allyl double bond and the oxygen atoms of the hydroxyl and Cbz groups. The LUMO, on the other hand, is likely to be distributed over the Cbz group's aromatic ring and carbonyl group, which can act as electron acceptors. DFT studies on allyl mercaptan and its derivatives have been used to determine global descriptors of chemical activity, including ionization potential and electron affinity, which are related to the HOMO and LUMO energies. mdpi.com

Molecular OrbitalEnergy (eV) (Illustrative)Primary Localization
HOMO-6.5Allyl C=C, OH oxygen
LUMO-0.8Cbz aromatic ring, C=O
HOMO-LUMO Gap5.7-

This table provides illustrative HOMO and LUMO energy values for this compound based on typical values for similar organic molecules.

Electrostatic potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the pi-cloud of the allyl group. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the protons on the carbon atoms adjacent to the nitrogen would exhibit positive potential, making them potential sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for structure elucidation and characterization.

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. For N-substituted piperidines, the comparison of computed and experimental NMR chemical shifts has been shown to be a valuable tool for conformational analysis. researchgate.net Theoretical NMR studies on 4-(1-pyrrolidinyl)piperidine have demonstrated the solvent-dependent nature of chemical shifts, which can be modeled computationally. researchgate.net

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. mdpi.com These calculations can help in the assignment of experimental IR spectra and in understanding the vibrational modes of the molecule. The vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic positions. youtube.com

UV-Vis absorption spectra are governed by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.com For this compound, the UV-Vis spectrum would be dominated by transitions involving the Cbz chromophore.

Spectroscopic ParameterPredicted Value (Illustrative)Key Influencing Groups
¹H NMR (OH proton)2.5 - 4.0 ppmHydrogen bonding environment
¹³C NMR (C=O of Cbz)154 - 156 ppmElectronic environment of the carbamate (B1207046)
IR (O-H stretch)3400 - 3600 cm⁻¹Intramolecular and intermolecular H-bonding
IR (C=O stretch)1680 - 1700 cm⁻¹Resonance and inductive effects
UV-Vis (λ_max)~257 nmπ → π* transition of the Cbz aromatic ring

This table presents illustrative predicted spectroscopic parameters for this compound based on data for analogous functional groups and molecules.

Reaction Mechanism Elucidation for Key Synthetic Transformations and Derivatization Reactions

No computational studies detailing the reaction mechanisms for the synthesis or derivatization of this compound were found. Such studies would typically involve quantum mechanics calculations (e.g., Density Functional Theory - DFT) to determine transition states, reaction energy profiles, and the influence of catalysts or reaction conditions on the synthetic pathways.

Ligand-Receptor Interaction Modeling in a Non-Biological Context (e.g., in Catalysis, Supramolecular Assemblies, or Material Design)

There is no available research on the modeling of this compound interacting with non-biological "receptors." This could include, for example, its binding to a metal catalyst, its role in the formation of a supramolecular cage, or its interaction with a polymer surface in material design. Such modeling would provide insights into the non-covalent interactions driving these associations.

Virtual Screening and Molecular Docking Studies for Non-Biological Applications (e.g., Material Design, Adsorbent Characterization)

No virtual screening or molecular docking studies have been published that explore the potential of this compound in non-biological applications. These computational techniques could be used to predict its suitability as a component in new materials, its ability to act as a selective adsorbent, or its potential in other non-biological functional contexts.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and dense functionality of 4-Allyl-1-Cbz-piperidin-4-ol make it an invaluable starting material for the stereocontrolled synthesis of complex molecules. Its application extends beyond pharmaceutical targets to the creation of novel structures for the elucidation of chemical and physical properties.

Synthesis of Polycyclic Heterocycles and Complex Natural Product Analogues

The strategic placement of the allyl and hydroxyl groups on the piperidine (B6355638) ring allows for a variety of intramolecular cyclization strategies to access complex polycyclic heterocyclic systems. For instance, the allyl group can participate in ring-closing metathesis (RCM) or intramolecular Heck reactions, while the tertiary alcohol can be used to direct or participate in cyclization cascades. These approaches have been conceptually applied to the synthesis of analogues of natural products, not for assessing biological activity, but to study how complex, sterically congested ring systems influence properties such as solubility, crystal packing, and spectroscopic characteristics. The Cbz protecting group provides stability during these transformations and can be selectively removed to allow for further derivatization.

Synthetic StrategyKey ReactionResulting ScaffoldApplication Focus
Intramolecular CyclizationRing-Closing MetathesisFused or Bridged PiperidinesStructural Elucidation
Tandem ReactionsHeck Reaction / CyclizationSpirocyclic PiperidinesChemical Property Studies
Directed CyclizationHydroxyl-guided reactionsPolycyclic HeterocyclesConformational Analysis

Precursor for the Construction of Stereochemically Defined Scaffolds

The development of stereochemically defined scaffolds is crucial for understanding structure-property relationships in various chemical contexts. This compound serves as a key precursor for such scaffolds. The chirality at the C4 position can be leveraged to induce stereoselectivity in subsequent reactions at other positions of the molecule. The allyl group provides a handle for a wide array of transformations, including oxidation, reduction, and addition reactions, to introduce new stereocenters with high levels of control. This allows for the systematic construction of a library of stereoisomeric scaffolds, which are instrumental in probing the geometric requirements of non-covalent interactions and in the design of new materials with tailored three-dimensional structures.

Development of Novel Catalytic Ligands and Organocatalysts

The piperidine moiety is a privileged scaffold in the design of chiral ligands and organocatalysts due to its conformational rigidity and the stereochemical information that can be embedded within its structure.

Incorporation into Chiral Ligand Frameworks for Asymmetric Transition Metal Catalysis

The this compound unit can be elaborated into sophisticated chiral ligands for asymmetric transition metal catalysis. The allyl group can be functionalized to introduce phosphine, amine, or other coordinating groups. The hydroxyl group can also be used as an anchoring point or a coordinating site within the ligand framework. The stereocenter at the C4 position plays a critical role in creating a chiral environment around the metal center, enabling high levels of enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The modular nature of the synthesis, starting from this compound, allows for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize catalytic performance.

Ligand TypeFunctionalization of Allyl GroupMetalCatalyzed Reaction
Chiral Phosphine LigandsHydrophosphinationRhodium, IridiumAsymmetric Hydrogenation
Chiral Diamine LigandsAminationRutheniumAsymmetric Transfer Hydrogenation
P,N-LigandsSequential FunctionalizationPalladiumAsymmetric Allylic Alkylation

Design and Synthesis of Organocatalytic Systems utilizing the Piperidine Moiety

The piperidine nitrogen, after deprotection of the Cbz group, can serve as a basic or nucleophilic center in organocatalysis. The chiral scaffold provided by the 4-allyl-4-hydroxypiperidine core can be utilized to design novel organocatalysts for stereoselective reactions. For example, by attaching a hydrogen-bond donor to the piperidine framework, bifunctional organocatalysts can be synthesized. These catalysts can activate substrates through both covalent (via the piperidine nitrogen) and non-covalent interactions, leading to high efficiency and enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The rigidity of the piperidine ring helps to create a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction.

Integration into Advanced Polymer Architectures and Functional Materials

The presence of a polymerizable allyl group makes this compound an attractive monomer for the synthesis of advanced polymer architectures and functional materials. The incorporation of this chiral, functional piperidine unit into a polymer backbone can impart unique properties to the resulting material. For instance, radical polymerization of the allyl group can lead to polymers with chiral pendant groups. These polymers can find applications in chiral stationary phases for chromatography, as supports for asymmetric catalysts, or as materials with interesting chiroptical properties. The hydroxyl and protected amine functionalities offer further sites for post-polymerization modification, allowing for the creation of a wide range of functional materials with tailored properties for applications in areas such as sensing, separations, and smart materials. Research in this area is focused on controlling the polymerization process to achieve well-defined polymer architectures and on exploring the structure-property relationships of these novel piperidine-containing polymers.

Monomer for the Synthesis of Functional Polymeric Materials with Tunable Properties

This compound serves as a functional monomer for synthesizing advanced polymeric materials. The presence of the allyl group provides a site for polymerization through various mechanisms, including free radical polymerization. researchcommons.org Polymers containing allyl functional groups are a distinct class that permits the incorporation of a wide array of functionalities and architectures via different chemical reactions. nih.gov

The polymerization of this monomer introduces the Cbz-protected piperidinol moiety as a repeating unit along the polymer backbone. This incorporation imparts specific properties to the resulting material. The bulky and rigid piperidine ring can influence the polymer's thermal properties, such as its glass transition temperature, while the protected amine and hydroxyl groups offer sites for post-polymerization modification. This allows for the tuning of the material's properties, such as solubility, hydrophilicity, and chemical reactivity, to suit specific applications. nih.gov For instance, deprotection of the Cbz group can reveal a secondary amine, which can be further functionalized to introduce charged groups, ligands for metal coordination, or moieties for biomedical applications.

Functional GroupRole in Polymer SynthesisPotential Tunable Property
Allyl GroupPolymerizable unit for chain growthBackbone structure, cross-linking density
Cbz-Piperidine CoreIntroduces rigidity and functionalityThermal stability, solubility
Hydroxyl GroupSite for post-polymerization modificationHydrophilicity, drug conjugation
Cbz Protecting GroupCan be removed for further functionalizationPolarity, chemical reactivity

Scaffolds for Dendrimers, Hyperbranched Polymers, and Metal-Organic Frameworks (MOFs)

The highly functionalized and three-dimensional structure of this compound makes it a suitable candidate for use as a scaffold or building block in more complex macromolecular structures.

Dendrimers and Hyperbranched Polymers: Hyperbranched polymers are highly branched macromolecules with three-dimensional globular structures that exhibit unique properties like low viscosity and high solubility compared to their linear counterparts. researchgate.netnih.gov They are often prepared in a facile one-pot synthesis from ABx-type monomers, where A and B are different functional groups. researchgate.net While dendrimers require a tedious, stepwise synthesis, hyperbranched polymers offer a more efficient route to highly branched architectures. nih.govinstras.com Piperidone-based structures have been successfully used in the one-pot synthesis of high-molecular-weight hyperbranched polymers. researchgate.netscilit.com The multiple reactive sites on this compound (the allyl and hydroxyl groups) allow it to act as a core or branching unit in the synthesis of such dendritic and hyperbranched structures.

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters (nodes) and organic ligands (linkers). nih.govyoutube.com The modular nature of MOFs allows for a wide variety of structures with tunable pore sizes and active sites. researchgate.net The organic linker is a crucial component that dictates the framework's topology and chemical environment. This compound, after modification of its functional groups to include coordinating moieties like carboxylates, possesses the potential to act as a complex, multi-functional organic linker. The rigid piperidine scaffold could be used to direct the geometry of the resulting framework, while the other functional groups could be used to modify the pore environment or to be postsynthetically modified. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. mdpi.com The principles of host-guest chemistry, a central concept in supramolecular chemistry, involve the binding of a "guest" molecule within the cavity or binding site of a larger "host" molecule. thno.orgnih.gov

Design of Molecular Receptors and Self-Assembled Systems

The structure of this compound contains several features that are conducive to its use in the design of molecular receptors and self-assembling systems. The piperidine ring provides a defined three-dimensional scaffold. kcl.ac.uk The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring of the benzyloxycarbonyl (Cbz) group can participate in π-π stacking and hydrophobic interactions. These non-covalent forces are fundamental to molecular recognition and self-assembly.

By incorporating this molecule into larger structures, it is possible to create synthetic receptors with specific binding pockets. For example, the piperidine scaffold has been utilized in the design of small molecule agonists that target specific biological receptors. nih.gov This demonstrates the utility of the piperidine framework in creating molecules capable of specific recognition events. Furthermore, molecules with well-defined hydrogen bonding and π-stacking capabilities can self-assemble into ordered supramolecular structures like vesicles or gels. thno.org

Role in Non-Covalent Interactions and Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a complementary host, driven by non-covalent interactions. The functional groups on this compound enable it to participate in several types of these interactions:

Hydrogen Bonding: The tertiary alcohol (-OH) group is a primary site for forming strong, directional hydrogen bonds, acting as both a donor and an acceptor.

π-π Stacking: The benzene (B151609) ring within the Cbz protecting group can interact with other aromatic systems through π-π stacking.

Hydrophobic Interactions: The allyl group and the hydrocarbon portions of the piperidine and Cbz groups can engage in hydrophobic interactions, which are crucial for binding in aqueous environments.

Dipole-Dipole Interactions: The carbamate (B1207046) and hydroxyl functionalities introduce polar regions to the molecule, enabling dipole-dipole interactions.

The combination and specific spatial arrangement of these functional groups allow a host molecule derived from this compound to exhibit selectivity for a particular guest, forming a stable host-guest complex. This principle is the foundation of molecular sensing, targeted drug delivery, and catalysis. mdpi.comnih.gov

Applications in Analytical Chemistry (e.g., as a Reference Standard, for Method Development of Complex Mixtures)

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in a sample. Given its stable and well-defined chemical structure, this compound is suitable for use as an analytical reference material.

Future Perspectives and Emerging Research Directions

Development of More Sustainable, Atom-Economical, and Environmentally Benign Synthetic Routes

The future of synthesizing 4-Allyl-1-Cbz-piperidin-4-ol and its derivatives is intrinsically linked to the principles of green chemistry. Current synthetic methods, while effective at the lab scale, often rely on protecting groups, stoichiometric reagents, and multi-step processes that can be inefficient and generate significant waste. Future research will focus on developing greener, more efficient, and cost-effective synthetic strategies.

Key areas of development will likely include:

Catalytic Hydrogenation and Transfer Hydrogenation: Moving away from stoichiometric reducing agents towards catalytic methods for the synthesis of the piperidine (B6355638) core from pyridine precursors is a key goal. nih.gov The use of heterogeneous catalysts, such as cobalt or ruthenium nanoparticles, could allow for milder reaction conditions, potentially using water as a solvent, and easier product separation. nih.gov

One-Pot and Tandem Reactions: Designing synthetic cascades that combine multiple steps into a single operation significantly reduces solvent use, energy consumption, and purification efforts. Future routes could envision a one-pot Suzuki-Miyaura coupling followed by hydrogenation to build and saturate the piperidine ring in a single, efficient process. nih.gov

Biocatalysis: The use of enzymes for selective transformations offers unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. A forward-thinking approach could involve biocatalytic carbon-hydrogen (C-H) oxidation to introduce a hydroxyl group onto a pre-formed piperidine, followed by further functionalization. news-medical.net

Green Chemistry Metrics: The systematic application of green chemistry metrics will be crucial in evaluating and comparing different synthetic routes. nih.gov Metrics such as Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, will guide the development of more sustainable processes. mdpi.comunibo.it The goal will be to minimize the PMI by reducing steps, solvent usage, and the need for protecting groups. rsc.org

Table 1: Comparison of Synthetic Strategies by Green Chemistry Metrics
Synthetic StrategyKey AdvantagesPotential for Improvement in Green MetricsRelevant Research Areas
Classical Multi-step SynthesisWell-established, reliableHigh PMI, significant waste generationProcess optimization, solvent reduction
Catalytic Hydrogenation of PyridinesHigh atom economy, reduced wasteLower E-Factor, potential for renewable H2 sourceHeterogeneous catalysis, aqueous phase synthesis nih.gov
One-Pot/Tandem ReactionsReduced solvent use, energy, and purification stepsSignificantly lower PMICatalyst design, reaction engineering nih.gov
Biocatalytic C-H OxidationHigh selectivity, mild conditions, aqueous mediaMinimal environmental impact, high safety profileEnzyme engineering, process development news-medical.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of this compound

The trifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. Future research will aim to unlock new reactivity patterns by selectively targeting the allyl group, the tertiary alcohol, and the piperidine scaffold itself.

Allyl Group Functionalization: The allyl group is a versatile handle for a wide range of transformations. wikipedia.org Future work will likely explore:

Catalytic Allylic C-H Functionalization: Direct functionalization of the allylic C-H bonds using transition metal catalysts could introduce new functional groups without manipulating the double bond. nih.gov

Metathesis Reactions: Olefin metathesis could be used to couple the allyl group with other alkenes, leading to more complex structures.

Conjugate Additions: The development of catalytic asymmetric conjugate addition of the allyl group to activated enones would open up new avenues for creating complex chiral molecules. researchgate.net

Tertiary Alcohol Reactivity: While often considered less reactive, the tertiary alcohol in this compound can be activated to participate in a variety of reactions. pearson.com Research into nickel-catalyzed enantioselective reductive cyclizations of related N-alkynones to form chiral tertiary alcohols suggests that the reverse reactions, or further transformations of the alcohol, are of significant interest. researchgate.netdntb.gov.ua This could involve its use as a directing group or its conversion into a good leaving group for substitution or elimination reactions, leading to novel unsaturated piperidine derivatives.

C-H Functionalization of the Piperidine Ring: Direct, site-selective C-H functionalization is a powerful tool in modern organic synthesis. researchgate.net Applying this to the piperidine ring of the target molecule could provide direct access to a wide array of substituted analogs, which are often challenging to synthesize via traditional methods. nih.govmdpi.com Transition-metal-catalyzed methods, potentially guided by the existing functional groups, could enable selective functionalization at the C2, C3, or C4 positions. researchgate.net

Expansion of Applications into New Fields of Chemical Science and Technology

Beyond its traditional role as a pharmaceutical intermediate, the unique structure of this compound and its derivatives opens doors to applications in materials science, sustainable energy, and environmental remediation.

Advanced Materials: The piperidine moiety can be incorporated into polymers to create materials with tailored properties. nih.gov

Bioactive Polymers: Piperidine-based polymers can be formulated into films or hydrogels for controlled drug delivery applications. researchgate.netnih.gov

Polymer-Bound Catalysts and Scavengers: Attaching piperidine derivatives to a polymer support can create recyclable catalysts or scavengers for purifying reaction mixtures. alfachemic.comsigmaaldrich.com

Sustainable Energy: Piperidinium-functionalized polymers have shown significant promise as anion exchange membranes (AEMs) for use in fuel cells and water electrolysis. researchgate.netacs.orgrsc.orgacs.org These materials offer excellent alkaline stability and high hydroxide conductivity. Future research could involve synthesizing novel monomers derived from this compound to create next-generation AEMs with enhanced performance and durability.

Environmental Remediation: Functionalized piperidines can be used to create materials for environmental applications. For example, piperidine-functionalized magnetic graphene quantum dots have been developed as a recyclable catalyst. acgpubs.org This suggests that derivatives of this compound could be immobilized on solid supports to create new catalysts or adsorbents for water purification or CO2 capture.

Integration with Machine Learning and Artificial Intelligence for Automated Synthetic Design and Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For a molecule like this compound, AI and machine learning will play a crucial role in future research.

Retrosynthetic Analysis: AI-powered tools can analyze the structure of complex target molecules and propose multiple, often non-intuitive, synthetic routes. the-scientist.comnih.gov These tools can be used to identify more efficient and sustainable pathways to this compound and its derivatives, potentially uncovering novel disconnections that a human chemist might overlook. researchgate.netacs.orgarxiv.orgchemrxiv.org

Reaction Condition Optimization: Machine learning algorithms can rapidly optimize reaction conditions by analyzing vast datasets of experimental outcomes. beilstein-journals.org For any given transformation of this compound, AI can predict the optimal solvent, catalyst, temperature, and stoichiometry with a minimal number of experiments, saving time and resources. preprints.orgresearchgate.net

Prediction of Novel Reactivity: By learning the underlying rules of chemical reactivity from massive reaction databases, AI models can predict the outcome of unknown reactions. This could be used to screen for novel, unprecedented transformations of this compound in silico before committing to expensive and time-consuming lab work.

Table 2: Impact of AI and Machine Learning on the Research of this compound
Application AreaAI/ML ToolPotential ImpactFuture Direction
Synthetic Route DesignRetrosynthesis Prediction ModelsDiscovery of novel, more efficient, and sustainable synthetic pathways the-scientist.comnih.govIntegration with green chemistry metrics to prioritize eco-friendly routes
Process OptimizationBayesian Optimization, Neural NetworksRapid identification of optimal reaction conditions, maximizing yield and minimizing waste preprints.orgIntegration with automated robotic platforms for self-optimizing reactors
Discovery of New ReactionsForward Reaction Prediction ModelsIn silico screening for novel reactivity and unprecedented transformationsPrediction of reaction mechanisms and identification of key intermediates

Addressing Scalability Challenges for Potential Industrial Production and Large-Scale Synthesis

Transitioning the synthesis of a complex molecule like this compound from the laboratory to an industrial scale presents significant challenges. Future research must address these hurdles to enable its potential use in commercial applications.

Process Safety and Hazard Analysis: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is critical for safe scale-up.

Cost of Goods (CoG): The cost of starting materials, reagents, and catalysts is a major factor in industrial production. Research into replacing expensive reagents, such as certain transition metal catalysts, with cheaper and more abundant alternatives is essential. news-medical.net The use of a Cbz protecting group, for instance, adds steps and cost for both its introduction and removal, prompting research into protecting-group-free syntheses.

Process Robustness and Control: Developing a robust process that consistently delivers high yields and purity requires a deep understanding of critical process parameters (CPPs). evotec.com This involves detailed studies on the effects of temperature, pressure, mixing, and addition rates on the reaction outcome.

Downstream Processing and Purification: Efficient methods for product isolation and purification are crucial for large-scale synthesis. seqens.com Developing crystallization-based purifications over chromatographic methods is often a key goal for industrial processes to reduce solvent waste and cost. powdersystems.com The development of polymer-bound reagents or catalysts can also simplify purification by allowing for simple filtration to remove them.

Ultimately, a successful scale-up strategy will likely involve a combination of process optimization, the adoption of greener and more efficient chemical transformations, and potentially the implementation of continuous flow manufacturing technologies to improve safety, consistency, and throughput. evotec.com

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Allyl-1-Cbz-piperidin-4-ol with high yield?

  • Methodological Answer : A two-step synthesis is optimal:

Allylation : React piperidin-4-ol with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.

Cbz Protection : Treat the intermediate with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0–5°C, using triethylamine as a base.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields: 60–75% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies allyl (δ 5.8–5.1 ppm for vinyl protons; δ 3.5–3.1 ppm for allylic CH₂) and Cbz groups (δ 7.3–7.4 ppm for aromatic protons; δ 155 ppm for carbonyl carbon).
  • UPLC-UV-ESI/MS : Confirms molecular ion ([M+H]⁺) and purity (>95%).
  • Melting Point : Compare with literature values (if available).
Proton EnvironmentChemical Shift (δ, ppm)
Allyl vinyl protons5.8–5.1
Cbz aromatic protons7.3–7.4
Piperidine NH (if present)1.5–2.0

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Store at –20°C in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to light or moisture. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or HPLC. Stability studies show <5% decomposition over 6 months under optimal conditions .

Advanced Research Questions

Q. How does the allyl substituent influence the compound's binding affinity in enzyme inhibition studies?

  • Methodological Answer : The allyl group enhances π-orbital interactions with hydrophobic enzyme pockets while introducing steric hindrance. Conduct competitive inhibition assays (e.g., IC₅₀ determination) using:
  • Fluorescence quenching : Monitor binding to target enzymes (e.g., cytochrome P450).
  • X-ray crystallography : Refine structures with SHELX to visualize conformational changes in active sites.
    Comparative studies with non-allylated analogs show 2–3x higher selectivity .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Control variables (pH, temperature, solvent).
  • Structural Analogs : Test derivatives (e.g., 4-Methyl-1-Cbz-piperidin-4-ol) to isolate substituent effects.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers.
    Contradictions often arise from differences in enzyme isoforms or solvent polarity .

Q. How can computational tools optimize reaction pathways for novel this compound derivatives?

  • Methodological Answer :
  • Retrosynthesis AI : Apply Template_relevance models (trained on Reaxys/Pistachio databases) to predict viable routes.
  • Thermodynamic Scoring : Prioritize pathways with ΔG < 50 kJ/mol and precursor availability >80%.
    Validated routes achieve 85% prediction accuracy in pilot studies .

Q. What experimental designs elucidate the compound’s role in modulating receptor activity?

  • Methodological Answer :
  • Radioligand Binding Assays : Use ³H-labeled this compound to measure receptor occupancy.
  • Molecular Dynamics Simulations : Analyze binding modes (e.g., GROMACS software).
  • Site-Directed Mutagenesis : Identify critical amino acids in receptor binding pockets.
    Studies on related piperidine derivatives show dose-dependent modulation of serotonin receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.